4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one
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Overview
Description
4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is a novel compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a phenyl group, a piperidinyl group, and a pyridazinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazinyl Intermediate: The initial step involves the reaction of piperazine with a suitable halogenated precursor to form the piperazinyl intermediate.
Introduction of the Pyridazinyl Group: The piperazinyl intermediate is then reacted with a pyridazinyl halide under controlled conditions to introduce the pyridazinyl group.
Addition of the Phenyl Group: The final step involves the reaction of the intermediate with a phenyl halide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its role as a potential inhibitor of specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cellulose biosynthesis by targeting the cellulose synthase catalytic subunit gene CESA3 . This inhibition affects the delivery and dynamics of cellulose synthase complexes in the plasma membrane, leading to reduced cellulose synthesis and altered microtubule dynamics.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: A compound with a similar piperazinyl and butane structure but different substituents.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: A compound with a similar piperazinyl and pyridazinyl structure but different functional groups.
Uniqueness
4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is unique due to its specific combination of phenyl, piperidinyl, and pyridazinyl groups, which confer distinct chemical and biological properties. Its ability to inhibit cellulose biosynthesis and affect microtubule dynamics sets it apart from other similar compounds.
Properties
IUPAC Name |
4-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c29-23(11-7-10-20-8-3-1-4-9-20)28-18-16-27(17-19-28)22-13-12-21(24-25-22)26-14-5-2-6-15-26/h1,3-4,8-9,12-13H,2,5-7,10-11,14-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKIIHJWFGBSSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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